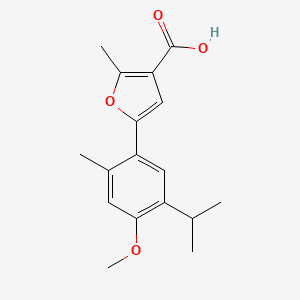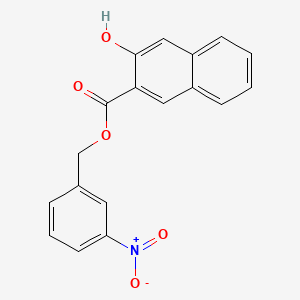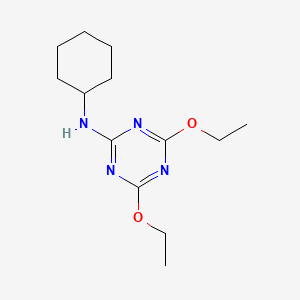
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as materials science, drug discovery, and organic synthesis.
作用機序
The mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is not well understood, but it is believed to interact with biological targets through covalent bonding. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, which could be useful in drug discovery.
Biochemical and Physiological Effects:
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have some biochemical and physiological effects, but these effects are not well understood. Studies have shown that 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can cause cytotoxicity in certain cell lines, but the mechanism of this cytotoxicity is unclear. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have some antimicrobial activity, but the extent of this activity is not well characterized.
実験室実験の利点と制限
One advantage of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its ease of synthesis. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using relatively simple reactions and is readily available. However, one limitation of using 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic in certain cell lines, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new materials based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be a useful building block for the synthesis of various functional materials, and further research could lead to the development of new materials with novel properties. Another area of research is the development of new drugs based on 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile. 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs, and further research could lead to the discovery of new drug candidates. Finally, more research is needed to understand the mechanism of action of 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile and its biochemical and physiological effects. A better understanding of these factors could lead to the development of new applications for 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile in various fields.
合成法
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-methylbenzaldehyde and 4-nitrobenzaldehyde with malononitrile. The final product is obtained through a condensation reaction between the intermediate compounds.
科学的研究の応用
3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied extensively for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as liquid crystals, organic semiconductors, and fluorescent dyes. In drug discovery, 3-(2-methylphenyl)-2-(4-nitrophenyl)acrylonitrile has been investigated as a potential scaffold for the development of new drugs due to its ability to interact with biological targets. It has also been used in organic synthesis as a key intermediate for the synthesis of various biologically active compounds.
特性
IUPAC Name |
(E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-3-5-14(12)10-15(11-17)13-6-8-16(9-7-13)18(19)20/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXGGRKUYWOWSK-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5728290.png)
![N,N-diethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5728291.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)

![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)
